molecular formula C10H3Cl2NO4 B1590014 2,3-Dichloro-6-nitronaphthalene-1,4-dione CAS No. 29284-76-2

2,3-Dichloro-6-nitronaphthalene-1,4-dione

Cat. No. B1590014
CAS RN: 29284-76-2
M. Wt: 272.04 g/mol
InChI Key: NQKHIWJEMSIMRV-UHFFFAOYSA-N
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Description

2,3-Dichloro-6-nitronaphthalene-1,4-dione is a special naphthoquinone with four electrophilic sites . It is useful for applications in organic synthesis and preparation of a diverse new compounds, such as 2,3-substituted derivatives and heterocycles, including those with the core naphthoquinone structure fused .


Synthesis Analysis

The synthesis of 2,3-Dichloro-6-nitronaphthalene-1,4-dione involves several steps. One method involves the use of nitric acid and sulfuric acid at 80℃ . The resulting solid is then recrystallized from hot ethyl acetate to remove impurities . Other methods involve the use of iodine and chlorine in acetic acid , or sodium azide in N,N-dimethyl-formamide .


Molecular Structure Analysis

The molecular formula of 2,3-Dichloro-6-nitronaphthalene-1,4-dione is C10H3Cl2NO4 . It has a molecular weight of 272.04 g/mol .


Chemical Reactions Analysis

2,3-Dichloro-6-nitronaphthalene-1,4-dione can undergo various chemical reactions. For instance, it can react with nitric acid and sulfuric acid at 80℃ . It can also react with iodine and chlorine in acetic acid , or with sodium azide in N,N-dimethyl-formamide .

Scientific Research Applications

“2,3-Dichloro-6-nitronaphthalene-1,4-dione” is a type of quinone, specifically a naphthoquinone . Quinones like this are often used in scientific research due to their high reduction potential and ability to mediate hydride transfer reactions . They have three accessible oxidation states: quinone (oxidized), semiquinone (one-electron-reduced), and hydroquinone (two-electron-reduced) .

One specific application of quinones like “2,3-Dichloro-6-nitronaphthalene-1,4-dione” is in the field of organic synthesis . They are used as stoichiometric oxidants in the functionalization of activated C–H bonds and the dehydrogenation of saturated C–C, C–O, and C–N bonds . They can also be used in combination with protic acid to oxidize several aromatic donors to the corresponding cation radicals .

Another application is in the synthesis of new compounds. For example, the 3-chloro-2-(N,N-dimethylaminoethylamino)-1,4-naphthoquinone, named PPE8, was synthesized by nucleophilic substitution of 2,3-dichloro-1,4-naphthoquinone with N,N-dimethylenediamine . The biological studies indicate that PPE8 could be a potential therapeutic agent in the treatment of angiogenesis-related conditions .

  • Oxidant in Organic Synthesis

    • Field: Organic Chemistry
    • Application: “2,3-Dichloro-6-nitronaphthalene-1,4-dione” can be used as a versatile and easily recyclable oxidant in organic synthesis . It can mediate hydride transfer reactions and shows three accessible oxidation states: quinone (oxidized), semiquinone (one-electron-reduced), and hydroquinone (two-electron-reduced) .
    • Method: It is used as a stoichiometric oxidant in the functionalization of activated C–H bonds and the dehydrogenation of saturated C–C, C–O, and C–N bonds . It can also be used in combination with protic acid to oxidize several aromatic donors to the corresponding cation radicals .
    • Results: The use of this compound in organic synthesis can lead to the generation of valuable natural products and organic compounds .
  • Synthesis of Antibacterial and Antifungal Compounds

    • Field: Medicinal Chemistry
    • Application: “2,3-Dichloro-6-nitronaphthalene-1,4-dione” can be used in the synthesis of new sulfanyl-1,4-naphthoquinone derivatives containing an arylamine with a trifluoromethyl group . These compounds have potential antibacterial and antifungal properties .
    • Method: The synthesis involves nucleophilic substitution of the naphthoquinone with N,N-dimethylenediamine .
    • Results: The newly synthesized compounds showed strong antibacterial efficiency against the human-originated pathogen S. epidermidis . Some of these compounds exhibited excellent antibacterial activity, and were two and four times more active than the reference antimicrobial compound (Cefuroxime), respectively .
  • Synthesis of New Compounds

    • Field: Organic Chemistry
    • Application: “2,3-Dichloro-6-nitronaphthalene-1,4-dione” is a special naphthoquinone with four electrophilic sites, useful for applications in organic synthesis and preparation of a diverse new compounds, such as 2,3-substituted derivatives and heterocycles, including those with the core naphthoquinone structure fused .
    • Method: The synthesis involves nucleophilic substitutions and cyclization reactions .
    • Results: The use of this compound in organic synthesis can lead to the generation of valuable natural products and organic compounds .
  • Preparation of Sulfanyl-1,4-naphthoquinone Derivatives

    • Field: Medicinal Chemistry
    • Application: “2,3-Dichloro-6-nitronaphthalene-1,4-dione” can be used in the synthesis of sulfanyl-1,4-naphthoquinone derivatives .
    • Method: The synthesis involves using 2,3-dichloro-6-nitronaphthalene-1,4-dione and benzenesulfonamide in DMF .
    • Results: The newly synthesized compounds can be used for further applications in drug discovery and development .

properties

IUPAC Name

2,3-dichloro-6-nitronaphthalene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H3Cl2NO4/c11-7-8(12)10(15)6-3-4(13(16)17)1-2-5(6)9(7)14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQKHIWJEMSIMRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C(=C(C2=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H3Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20512236
Record name 2,3-Dichloro-6-nitronaphthalene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20512236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dichloro-6-nitronaphthalene-1,4-dione

CAS RN

29284-76-2
Record name 2,3-Dichloro-6-nitronaphthalene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20512236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
I Narwanti, ZY Yu, B Sethy, MJ Lai, HY Lee… - European Journal of …, 2023 - Elsevier
Precise and accurate control of cell cycle progression is required to maintain cell identity and proliferation. Failing to keep it will lead to genome instability and tumorigenesis. Cell …
Number of citations: 1 www.sciencedirect.com
HR Lawrence, A Kazi, Y Luo, R Kendig, Y Ge… - Bioorganic & medicinal …, 2010 - Elsevier
Screening of the NCI Diversity Set-1 identified PI-083 (NSC-45382) a proteasome inhibitor selective for cancer over normal cells. Focused libraries of novel compounds based on PI-…
Number of citations: 93 www.sciencedirect.com
JE Egleton, CC Thinnes, PT Seden, N Laurieri… - Bioorganic & medicinal …, 2014 - Elsevier
A naphthoquinone inhibitor of human arylamine N-acetyltransferase 1 (hNAT1), a potential cancer biomarker and therapeutic target, has been reported which undergoes a distinctive …
Number of citations: 27 www.sciencedirect.com

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